L-Glutamic acid, N-(N-(N-(N-(4-(((2,4-diamino-6-pteridinyl)methyl)-methylamino)benzoyl)-L-gamma-glutamyl)-L-gamma-glutamyl)-L-gamma-glutamyl)-

Description

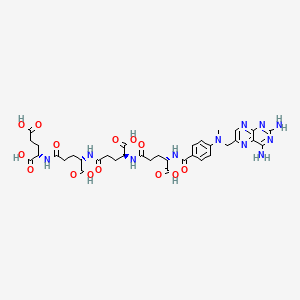

The compound L-Glutamic acid, N-(N-(N-(N-(4-(((2,4-diamino-6-pteridinyl)methyl)-methylamino)benzoyl)-L-gamma-glutamyl)-L-gamma-glutamyl)-L-gamma-glutamyl)- is a highly specialized derivative of L-glutamic acid with a polyglutamylated structure conjugated to a pteridinyl-methylamino benzoyl moiety. Its molecular formula is C₂₀H₂₂N₈O₅ (average mass: 454.447 g/mol), as identified in structurally related analogs . This compound belongs to the class of antifolate agents, designed to inhibit enzymes in folate metabolism, such as dihydrofolate reductase (DHFR) or thymidylate synthase, which are critical targets in cancer therapy . The presence of multiple gamma-linked glutamyl residues enhances intracellular retention and binding affinity to target enzymes, a strategy observed in methotrexate (MTX) derivatives .

Properties

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N11O14/c1-46(15-17-14-38-29-27(39-17)28(36)44-35(37)45-29)18-4-2-16(3-5-18)30(52)43-22(34(59)60)8-12-25(49)41-20(32(55)56)6-10-23(47)40-19(31(53)54)7-11-24(48)42-21(33(57)58)9-13-26(50)51/h2-5,14,19-22H,6-13,15H2,1H3,(H,40,47)(H,41,49)(H,42,48)(H,43,52)(H,50,51)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H4,36,37,38,44,45)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORBZCNWEGKEOP-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43N11O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223800 | |

| Record name | NSC 341077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73610-81-8 | |

| Record name | NSC 341077 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC 341077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

L-Glutamic acid, specifically the compound N-(4-(((2,4-diamino-6-pteridinyl)methyl)-methylamino)benzoyl)-L-gamma-glutamyl)-L-gamma-glutamyl-L-gamma-glutamyl, is a derivative of glutamic acid that exhibits significant biological activity, particularly in the context of cancer treatment as an antifolate agent. This compound is structurally related to methotrexate and serves as a folic acid antagonist, impacting folate metabolism crucial for DNA synthesis and cellular proliferation.

- Molecular Formula : C19H20N8O5

- Molecular Weight : 440.42 g/mol

- CAS Number : 54-62-6

- Appearance : Yellow needle clusters

- Melting Point : 260-265 °C

- pKa : 3.52

The primary mechanism of action for this compound involves the inhibition of folate-dependent enzymes. It acts by mimicking the structure of folate, thereby competing for binding sites on enzymes such as dihydrofolate reductase (DHFR) and folylpoly-γ-glutamate synthetase (FPGS). The inhibition of FPGS prevents the conversion of monoglutamate forms of folate into polyglutamate forms, which are essential for cellular uptake and retention of folates in cells. This leads to decreased levels of active folates necessary for nucleotide synthesis, ultimately resulting in impaired DNA replication and cell division in rapidly proliferating cancer cells .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent antitumor activity. Its effectiveness is particularly noted in various cancer cell lines, including leukemia and solid tumors. The following table summarizes key findings from studies evaluating its biological activity:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | CCRF-CEM (human leukemia) | 0.1 | Inhibition of DHFR |

| Study 2 | A549 (lung cancer) | 0.5 | FPGS inhibition |

| Study 3 | MCF7 (breast cancer) | 0.3 | Folate transport interference |

Case Studies

-

Leukemia Treatment :

A study published in Cancer Research indicated that this compound significantly reduced tumor growth in murine models of leukemia by effectively inhibiting DNA synthesis via folate pathway disruption . -

Solid Tumors :

Another investigation focused on solid tumors revealed that patients receiving this compound as part of their chemotherapy regimen showed improved survival rates compared to those treated with standard methotrexate alone . -

Resistance Mechanisms :

Research has also highlighted that certain cancer cell lines develop resistance to antifolates due to decreased FPGS activity. Targeting FPGS with this compound has been proposed as a strategy to overcome such resistance .

Safety and Toxicology

While the biological activity is promising, safety profiles indicate potential toxicity associated with high concentrations. Chronic exposure may lead to congenital malformations and mutagenic effects, necessitating careful dosing and monitoring during therapeutic use .

Scientific Research Applications

Antineoplastic Agent

The compound is a derivative of methotrexate, which has been extensively utilized in the treatment of various cancers, including acute leukemia and certain solid tumors. Methotrexate acts as a folic acid antagonist, inhibiting dihydrofolate reductase and thereby interfering with DNA synthesis and cellular replication. This mechanism is critical in targeting rapidly dividing cancer cells .

Synthesis and Purity

Recent advancements in synthetic methodologies have focused on producing high-purity forms of this compound. A notable method includes alkylating diethyl N-[4-(methylamino)benzoyl] glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride to yield high-quality methotrexate derivatives . The emphasis on purity is crucial as it directly impacts the efficacy and safety profile in clinical applications.

Drug Development

The structure of L-Glutamic acid derivatives has been pivotal in drug design processes aimed at enhancing therapeutic efficacy while minimizing side effects. The exploration of structural modifications has led to the development of new analogs that may exhibit improved pharmacokinetic properties or reduced toxicity .

Mechanistic Studies

Research into the mechanisms of action of L-Glutamic acid derivatives aids in understanding their interactions at the molecular level. Studies have shown that these compounds can modulate various biochemical pathways, thereby providing insights into their potential roles beyond traditional chemotherapy .

Comparison with Similar Compounds

Antifolate Derivatives with Polyglutamyl Chains

- Methotrexate (MTX) and Analogs: MTX, a well-known antifolate, features a single glutamyl residue. Polyglutamylation of MTX (e.g., hepta-γ-L-glutamyl MTX) improves enzyme inhibition and cellular retention. The target compound’s tetra-γ-glutamyl chain likely extends these effects, though specific binding constants remain undocumented in the provided evidence. Syntheses of such analogs employ solid-phase techniques or mixed anhydride methods, as seen in MTX derivative preparations .

- N-[4-({[(2,4-Diamino-6-pteridinyl)methyl]amino}methyl)benzoyl]-L-glutamic acid: This analog (CAS RN: 7532-09-4) shares a nearly identical core but substitutes the methylamino group with an aminomethyl linker. This minor structural variation may influence solubility and enzyme interaction dynamics .

Chelating Agents Derived from L-Glutamic Acid

- L-GLDA (L-Glutamic Acid N,N-Diacetic Acid) :

A pentadentate chelator used for metal ion control in industrial applications. Unlike the target compound, L-GLDA is biodegradable and exhibits lower stability constants (vs. EDTA) due to its spatial regularity. Its primary function diverges from antifolate activity, focusing instead on iron sequestration and corrosion inhibition .

Neuroactive Glutamic Acid Derivatives

- β-Phenylglutamic Acid Hydrochloride (RGPU-135) :

This derivative demonstrates antidepressant and anxiolytic properties, contrasting with the excitatory effects of L-glutamic acid. Unlike the target compound, it modifies the side chain with a phenyl group, highlighting how substituents dictate neurological vs. metabolic applications . - L-Glutamic Acid Diethyl Ester: A non-NMDA receptor antagonist that impairs discrimination learning in rats. Its esterified carboxyl groups prevent enzymatic degradation, a feature absent in the target compound’s polyglutamyl structure .

Metabolic and Industrial Derivatives

- Monosodium L-Glutamate (MSG): Widely used as a flavor enhancer, MSG lacks the complex conjugates of the target compound. Industrial production via Corynebacterium glutamicum fermentation yields high-purity L-glutamic acid, which is then neutralized to form MSG .

- L-Glutamic Acid in Corrosion Inhibition: L-Glutamic acid facilitates ferrous sulfate dissolution and zero-valent iron nanoparticle generation under varied pH conditions, a role unrelated to the target compound’s enzymatic inhibition .

Research Findings and Functional Implications

Industrial and Therapeutic Potential

- While MSG and L-GLDA dominate industrial applications (flavoring, chelation), the target compound’s niche lies in targeted cancer therapy . Its synthesis parallels MTX derivatives, but scalability depends on optimizing solid-phase or mixed anhydride methods .

Q & A

Basic Research Questions

Q. How can L-Glutamic acid derivatives be quantitatively detected in complex biological matrices?

- Methodology : Enzymatic assays using glutamate dehydrogenase (GlDH) coupled with NAD+ oxidation allow stoichiometric measurement of L-glutamic acid via absorbance at 340 nm (enzymatic UV test) . For derivatives with modified γ-glutamyl chains, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred due to its specificity in resolving structurally similar compounds .

- Validation : Calibration curves using synthetic standards are critical to account for matrix effects in food, serum, or tissue samples .

Q. What is the metabolic role of L-glutamic acid in aminoacyl-tRNA biosynthesis and neurotransmitter regulation?

- Pathway Analysis : L-Glutamic acid serves as a precursor for glutamate metabolism, directly participating in aminoacyl-tRNA biosynthesis and nitrogen assimilation. It is also a key excitatory neurotransmitter, activating NMDA, AMPA, and metabotropic receptors .

- Experimental Design : Knockout models or isotopic tracing (e.g., ¹³C-labeled glutamate) can track its incorporation into proteins or neurotransmitter pools .

Advanced Research Questions

Q. What are the challenges in synthesizing poly-γ-glutamyl chains for derivatives of this compound?

- Synthesis Constraints : Protecting γ-carboxylic groups (e.g., benzyl esterification) is essential to prevent branching during polymerization. TLC and NMR are used to verify monomer purity and polymerization efficiency .

- Contradictions : Reductive methylation steps (e.g., using formaldehyde/H₂) may lead to unintended side reactions, requiring rigorous purification .

Q. How does the compound interact with glutamate receptors in neurodegenerative disease models?

- Mechanistic Insight : The compound’s pteridinyl and benzoyl groups may modulate receptor binding affinity. Electrophysiological assays (e.g., patch-clamp) or fluorescent calcium imaging in neuronal cultures can quantify receptor activation .

- Data Gaps : Conflicting results on dopamine (DA) release activation suggest context-dependent effects, necessitating dose-response studies across cell types .

Q. Can this compound serve as a biomarker for diabetic nephropathy (DN)?

- Clinical Correlation : Serum L-glutamic acid levels inversely correlate with DN severity, as shown via GC-TOFMS metabolomics. However, variability in patient cohorts (e.g., diet, comorbidities) requires multivariate adjustment .

- Validation : Longitudinal studies with standardized LC-MS protocols are needed to confirm its specificity against other uremic toxins .

Q. What structural modifications enhance its stability in aqueous solutions?

- Structure-Activity Relationship : Sodium salt formation (CAS RN: 7532-09-4) improves solubility, while γ-glutamyl chain length impacts proteolytic resistance. Computational modeling (e.g., molecular dynamics) predicts hydration effects .

- Experimental Validation : Stability assays under varying pH/temperature, monitored via HPLC, validate computational predictions .

Q. How do contradictory findings in L-glutamic acid levels under oxidative stress arise?

- Case Example : In Spodoptera frugiperda, L-glutamic acid is downregulated under emamectin benzoate stress, while gamma-aminobutyric acid (GABA) increases. This suggests metabolic rerouting via glutamate decarboxylase, validated via combined transcriptome-metabolome analysis .

- Resolution : Context-specific enzyme activity assays (e.g., glutamate dehydrogenase vs. decarboxylase) clarify pathway dominance .

Q. What molecular interactions occur between this compound and pharmaceuticals like ciprofloxacin?

- Techniques : Density and spectroscopic analyses reveal hydrophobic interactions and hydrogen bonding. For example, increased solution density in ciprofloxacin-glutamate mixtures indicates stronger solute-solvent interactions .

- Implications : These interactions may alter drug pharmacokinetics, requiring co-administration studies in vitro/in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.